
4-Methyl-2-(trifluoromethyl)pyrimidin
Übersicht
Beschreibung
4-Methyl-2-(trifluoromethyl)pyrimidine is a heteroaromatic compound . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 4-Methyl-2-(trifluoromethyl)pyrimidine, has been reported in several studies . For example, one study synthesized 17 novel pyrimidine derivatives containing an amide moiety . Another study designed and synthesized two series of trifluoromethyl-containing polysubstituted pyrimidine derivatives .Molecular Structure Analysis
The molecular formula of 4-Methyl-2-(trifluoromethyl)pyrimidine is C6H5F3N2 . The InChI code is 1S/C6H5F3N2/c1-4-2-3-10-5(11-4)6(7,8)9/h2-3H,1H3 .Chemical Reactions Analysis
There are several chemical reactions involving 4-Methyl-2-(trifluoromethyl)pyrimidine. For instance, it can be used as a reactant in the preparation of aminopyridines through amination reactions . It can also be used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-2-(trifluoromethyl)pyrimidine include a molecular weight of 162.11 , and a density of 1.4±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Entwicklung von Antimalariamitteln
4-Methyl-2-(trifluoromethyl)pyrimidin-Derivate wurden auf ihr Potenzial als Antimalariamittel untersucht. Forscher haben neue Verbindungen synthetisiert, die auf der bioisosteren Substitution von funktionellen Gruppen an bestehenden Antimalariamitteln wie Mefloquin und Amodiaquin basieren. Diese Derivate haben in vitro Aktivität gegen Plasmodium falciparum gezeigt, und das Vorhandensein einer Trifluormethylgruppe wurde mit einer erhöhten Arzneimittelwirkung in Verbindung gebracht .
Antifungal und insektizide Eigenschaften
Neuartige Trifluormethyl-Pyrimidin-Derivate, die eine Amid-Gruppierung enthalten, wurden konzipiert und synthetisiert. Diese Verbindungen wurden auf ihre antifungalen und insektiziden Eigenschaften untersucht. Einige haben gute in vitro antifungale Aktivitäten gegen verschiedene Pflanzenpathogene gezeigt, während sie auch moderate insektizide Aktivitäten gegen bestimmte Schädlinge zeigten .
Krebsforschung
Die gleichen Trifluormethyl-Pyrimidin-Derivate mit einer Amid-Gruppierung haben gewisse Antitumoraktivitäten gegen verschiedene Krebszelllinien gezeigt. Obwohl ihre Wirksamkeit geringer war als die von Doxorubicin, einem bekannten Chemotherapeutikum, eröffnet dies neue Wege für die Krebsbehandlungsforschung .
Pharmazeutische Chemie
In der pharmazeutischen Chemie kann this compound verwendet werden, um die Auswirkungen chemischer Substitutionen auf die Interfacial-Wechselwirkungen von Pyrimidinen zu untersuchen. Dies ist besonders relevant für das Verständnis, wie diese Verbindungen mit biologischen Membranen interagieren, was für die Arzneimittelentwicklung entscheidend ist .
Neuroprotektion und entzündungshemmende Aktivität
Pyrimidin und seine Derivate, einschließlich derer mit einer Trifluormethylgruppe, wurden auf ihre neuroprotektiven und entzündungshemmenden Aktivitäten untersucht. Die Forschung konzentrierte sich auf die Auswirkungen von Triazol-Pyrimidin-Hybriden auf humane Mikroglia- und Neuronen-Zellmodelle, was für die Entwicklung von Behandlungen für neurodegenerative Erkrankungen von Bedeutung ist .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-Methyl-2-(trifluoromethyl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the trifluoromethyl group in the compound can increase metabolic stability and permeability, decrease the basicity of the proximal amine, or change the conformation of the molecule . These interactions can influence the compound’s activity and effectiveness in biochemical processes.
Cellular Effects
4-Methyl-2-(trifluoromethyl)pyrimidine has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s trifluoromethyl group can enhance drug potency by lowering the pKa of the cyclic carbamate through key hydrogen bonding interactions with proteins . This can lead to changes in cellular responses and functions.
Molecular Mechanism
The molecular mechanism of 4-Methyl-2-(trifluoromethyl)pyrimidine involves its interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the trifluoromethyl group can play a crucial role in the compound’s binding interactions, affecting its overall activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-2-(trifluoromethyl)pyrimidine can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important considerations. Studies have shown that the trifluoromethyl group can contribute to the compound’s stability and influence its long-term effects on cells .
Dosage Effects in Animal Models
The effects of 4-Methyl-2-(trifluoromethyl)pyrimidine can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it could cause toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in various applications .
Metabolic Pathways
4-Methyl-2-(trifluoromethyl)pyrimidine is involved in specific metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s trifluoromethyl group can affect metabolic flux and metabolite levels, influencing its overall metabolic profile .
Transport and Distribution
The transport and distribution of 4-Methyl-2-(trifluoromethyl)pyrimidine within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s effectiveness and distribution within the body .
Eigenschaften
IUPAC Name |
4-methyl-2-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c1-4-2-3-10-5(11-4)6(7,8)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOQVQSTUMAGNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610239 | |
| Record name | 4-Methyl-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017464-05-9 | |
| Record name | 4-Methyl-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


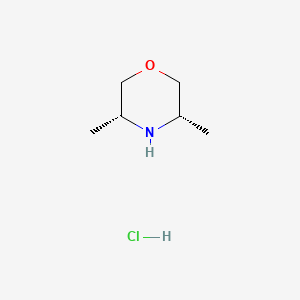
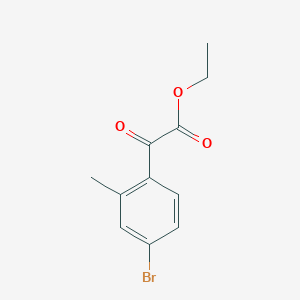

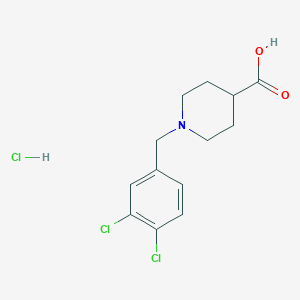
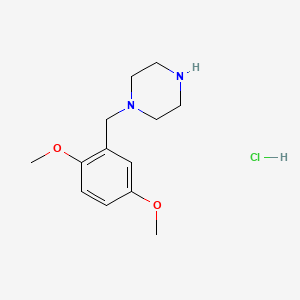

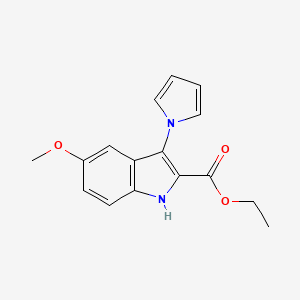
![6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B1321122.png)

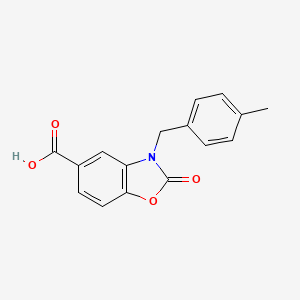



![2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1321163.png)
